molecular formula C28H25FN4O4 B2734875 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide CAS No. 1189931-49-4

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

Cat. No. B2734875
M. Wt: 500.53
InChI Key: IHXLDMISHUJOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide is a useful research compound. Its molecular formula is C28H25FN4O4 and its molecular weight is 500.53. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis and pharmacological evaluation of (indol-3-yl)alkylamides, including compounds with benzyl or 4-fluorobenzyl moieties, demonstrated promising analgesic properties, suggesting the potential for compounds like 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide in pain management and anti-inflammatory applications (Fouchard et al., 2001).

Antitumor Activity

The synthesis of novel heterocyclic compounds derived from benzodifuranyl and khellinone as anti-inflammatory and analgesic agents was explored, indicating a pathway for the development of cancer therapeutics and the investigation of the anti-inflammatory properties of related compounds (Abu‐Hashem et al., 2020).

Radioligand Development for Brain Imaging

Research on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(131)I]iodo-5-methoxybenzyl)acetamide showcased its utility as an iodinated radioligand for the peripheral-type benzodiazepine receptor in the brain, emphasizing the potential for compounds with similar structures in neuroimaging and the study of brain disorders (Zhang et al., 2007).

Hepatitis B Virus Inhibition

A method for the synthesis of a similar compound revealed its in vitro nanomolar inhibitory activity against the Hepatitis B virus, highlighting the potential for antiviral research and the development of treatments for viral infections (Ivashchenko et al., 2019).

Quantum Mechanical and Photovoltaic Efficiency Modeling

Studies on bioactive benzothiazolinone acetamide analogs, incorporating spectroscopic and quantum mechanical analyses, evaluated ligand-protein interactions and their potential as photosensitizers in dye-sensitized solar cells. This demonstrates a unique application in photovoltaic efficiency modeling and the exploration of novel materials for renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O4/c1-36-23-10-6-9-19(27(23)37-2)14-30-24(34)16-33-22-12-11-20(29)13-21(22)25-26(33)28(35)32(17-31-25)15-18-7-4-3-5-8-18/h3-13,17H,14-16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXLDMISHUJOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

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